molecular formula C14H13N3S B12949737 6-methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole

6-methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole

Cat. No.: B12949737
M. Wt: 255.34 g/mol
InChI Key: RRLQDVNNRUSNKR-UHFFFAOYSA-N
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Description

5-Methyl-2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that contains both a benzimidazole and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 5-methyl-1H-benzo[d]imidazole with pyridine-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

5-Methyl-2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole
  • 5-Methyl-1H-benzo[d]imidazole
  • Pyridine-2-ylmethyl chloride

Uniqueness

5-Methyl-2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is unique due to the presence of both a benzimidazole and a pyridine moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

6-methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C14H13N3S/c1-10-5-6-12-13(8-10)17-14(16-12)18-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

RRLQDVNNRUSNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=N3

Origin of Product

United States

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